molecular formula C7H14FNO B1442018 4-(2-Fluoroethoxy)piperidine CAS No. 1220179-26-9

4-(2-Fluoroethoxy)piperidine

Cat. No. B1442018
M. Wt: 147.19 g/mol
InChI Key: ZYWSJLKFJGIJGJ-UHFFFAOYSA-N
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Description

“4-(2-Fluoroethoxy)piperidine” is a chemical compound with the molecular formula C7H14FNO . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .


Synthesis Analysis

The synthesis of “4-(2-Fluoroethoxy)piperidine” involves several steps, including the use of 1-Bromo-2-fluoroethane and potassium carbonate . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “4-(2-Fluoroethoxy)piperidine” includes a piperidine ring attached to a fluoroethoxy group . The average molecular weight is 147.191 Da .


Chemical Reactions Analysis

While specific chemical reactions involving “4-(2-Fluoroethoxy)piperidine” are not detailed in the search results, piperidine derivatives are known to undergo a variety of intra- and intermolecular reactions .


Physical And Chemical Properties Analysis

“4-(2-Fluoroethoxy)piperidine” is a liquid at room temperature .

Scientific Research Applications

Anticancer Applications

  • Scientific Field : Pharmacology and Oncology .
  • Summary of the Application : Piperidine and its derivatives have shown potential as anticancer agents. They have been observed to have therapeutic potential against various types of cancers such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia .
  • Methods of Application : The specific methods of application or experimental procedures can vary depending on the type of cancer and the specific derivative of piperidine being used. Generally, these compounds are administered in a dose-dependent manner and can be used alone or in combination with other drugs .
  • Results or Outcomes : These compounds have been observed to regulate several crucial signaling pathways essential for the establishment of cancers. They lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

Synthesis of Pharmaceuticals

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
  • Methods of Application : The synthesis of piperidine derivatives involves various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
  • Results or Outcomes : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry. More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Antimicrobial Applications

  • Scientific Field : Microbiology .
  • Summary of the Application : Piperidine derivatives have been found to exhibit antimicrobial properties. They can inhibit the growth of various types of bacteria and fungi, making them potential candidates for the development of new antimicrobial drugs .
  • Methods of Application : The specific methods of application or experimental procedures can vary depending on the type of microorganism and the specific derivative of piperidine being used. Generally, these compounds are administered in a dose-dependent manner .
  • Results or Outcomes : These compounds have been observed to inhibit the growth of various types of bacteria and fungi. They have potential as antimicrobial agents and could be used in the development of new drugs .

Neurological Applications

  • Scientific Field : Neurology .
  • Summary of the Application : Piperidine derivatives have been found to have neurological applications. They have been used in the treatment of various neurological disorders such as Alzheimer’s disease, schizophrenia, and depression .
  • Methods of Application : The specific methods of application or experimental procedures can vary depending on the type of neurological disorder and the specific derivative of piperidine being used. Generally, these compounds are administered orally or intravenously .
  • Results or Outcomes : These compounds have been observed to have therapeutic effects in the treatment of various neurological disorders. They have potential as neurological agents and could be used in the development of new drugs .

Antiviral Applications

  • Scientific Field : Virology .
  • Summary of the Application : Piperidine derivatives have been found to exhibit antiviral properties. They can inhibit the replication of various types of viruses, making them potential candidates for the development of new antiviral drugs .
  • Methods of Application : The specific methods of application or experimental procedures can vary depending on the type of virus and the specific derivative of piperidine being used. Generally, these compounds are administered in a dose-dependent manner .
  • Results or Outcomes : These compounds have been observed to inhibit the replication of various types of viruses. They have potential as antiviral agents and could be used in the development of new drugs .

Antimalarial Applications

  • Scientific Field : Parasitology .
  • Summary of the Application : Piperidine derivatives have been found to exhibit antimalarial properties. They can inhibit the growth of Plasmodium parasites, the causative agents of malaria, making them potential candidates for the development of new antimalarial drugs .
  • Methods of Application : The specific methods of application or experimental procedures can vary depending on the specific derivative of piperidine being used. Generally, these compounds are administered in a dose-dependent manner .
  • Results or Outcomes : These compounds have been observed to inhibit the growth of Plasmodium parasites. They have potential as antimalarial agents and could be used in the development of new drugs .

Safety And Hazards

The safety information for “4-(2-Fluoroethoxy)piperidine” includes several hazard statements, such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

4-(2-fluoroethoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FNO/c8-3-6-10-7-1-4-9-5-2-7/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWSJLKFJGIJGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluoroethoxy)piperidine

CAS RN

1220179-26-9
Record name 4-(2-fluoroethoxy)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
E Gabellieri, F Capotosti, J Molette… - European journal of …, 2020 - Elsevier
The compound screening was initiated with a direct staining assay to identify compounds binding to Tau aggregates and not Abeta plaques using human brain sections derived from …
Number of citations: 5 www.sciencedirect.com
H Kroth, F Oden, J Molette, H Schieferstein… - Journal of Medicinal …, 2021 - ACS Publications
The first candidate PI-2014 was tested in healthy controls and subjects with Alzheimer’s disease (AD). As PI-2014 displayed off-target binding to monoamine oxidase A (MAO-A), a new …
Number of citations: 10 pubs.acs.org
DR Renk, M Skraban, D Bier, A Schulze… - European journal of …, 2021 - Elsevier
With the aim to obtain potent adenosine A 2A receptor (A 2A R) ligands, a series of eighteen derivatives of 4-hydroxy-N-(4-methoxy-7-morpholin-4-yl-1,3-benzo[d]thiazol-2-yl)-4-…
Number of citations: 8 www.sciencedirect.com
SW Reilly, LN Puentes, A Schmitz, CJ Hsieh… - Bioorganic …, 2019 - Elsevier
Poly(ADP-ribose)polymerase-1 inhibitor (PARPi) AZD2461 was designed to be a weak P-glycoprotein (P-gp) analogue of FDA approved olaparib. With this chemical property in mind, …
Number of citations: 20 www.sciencedirect.com

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